2-Amino-2-ethyl-3-methylbutanamide
Overview
Description
2-Amino-2-ethyl-3-methylbutanamide is a chemical compound with the CAS Number: 1179897-71-2 . It has a molecular weight of 144.22 and its IUPAC name is 2-amino-2-ethyl-3-methylbutanamide . It is a low melting solid .
Molecular Structure Analysis
The InChI Code for 2-Amino-2-ethyl-3-methylbutanamide is 1S/C7H16N2O/c1-4-7(9,5(2)3)6(8)10/h5H,4,9H2,1-3H3,(H2,8,10) . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
2-Amino-2-ethyl-3-methylbutanamide is a low melting solid . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
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2-Aminothiazole-Based Compounds
- Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
- Methods of Application : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
- Results : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
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Aroma-active Compounds in Xi Baijiu
- Application : The aroma-active compounds of three Xi baijiu samples were analyzed. A total of 92 aroma compounds were determined, including 16 sulfur compounds .
- Methods of Application : The samples were analyzed by gas chromatography–olfactometry (GC–O), GC–flame photometric detection (FPD), and odor activity value (OAV) .
- Results : Compounds like 2-methyl-3-furanthiol, 3-mercapohexyl acetate, dimethyl trisulfide, 3-mercaptohexanol, β-damascenone, 2-butylfuran, ethyl 3-methylbutanoate, ethyl hexanoate, and ethyl octanoate exhibited much higher OAVs and aroma intensities than other compounds .
Safety And Hazards
The safety information for 2-Amino-2-ethyl-3-methylbutanamide indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
2-amino-2-ethyl-3-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-7(9,5(2)3)6(8)10/h5H,4,9H2,1-3H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRGIKOEKZMKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-ethyl-3-methylbutanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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